(2E)-[(4-methylphenyl)sulfonyl][(5Z)-4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]ethanenitrile
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Overview
Description
{3-ALLYL-4-OXO-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-2-YLIDEN}[(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes an allyl group, a thienyl group, and a sulfonyl methyl cyanide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-ALLYL-4-OXO-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-2-YLIDEN}[(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of allylisothiocyanate with a suitable precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The thienyl group can be reduced to form dihydrothienyl derivatives.
Substitution: The sulfonyl methyl cyanide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, dihydrothienyl derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. The compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of {3-ALLYL-4-OXO-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-2-YLIDEN}[(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and other cellular proteins, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with {3-ALLYL-4-OXO-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-2-YLIDEN}[(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE.
Thienyl Compounds: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethanol also contain the thienyl group.
Uniqueness
What sets {3-ALLYL-4-OXO-5-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,3-THIAZOLAN-2-YLIDEN}[(4-METHYLPHENYL)SULFONYL]METHYL CYANIDE apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the allyl, thienyl, and sulfonyl methyl cyanide moieties allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H16N2O3S3 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2E)-2-(4-methylphenyl)sulfonyl-2-[(5Z)-4-oxo-3-prop-2-enyl-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetonitrile |
InChI |
InChI=1S/C20H16N2O3S3/c1-3-10-22-19(23)17(12-15-5-4-11-26-15)27-20(22)18(13-21)28(24,25)16-8-6-14(2)7-9-16/h3-9,11-12H,1,10H2,2H3/b17-12-,20-18+ |
InChI Key |
MEMKOFHXHTYWJW-PROFYQSDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/2\N(C(=O)/C(=C/C3=CC=CS3)/S2)CC=C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C2N(C(=O)C(=CC3=CC=CS3)S2)CC=C)C#N |
Origin of Product |
United States |
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